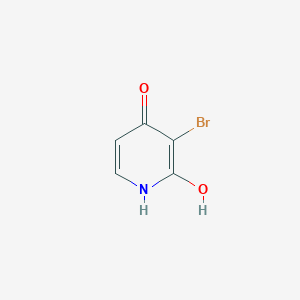

3-Bromo-4-hydroxypyridin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-4-3(8)1-2-7-5(4)9/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYBXXIHALNBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Halogenated Pyridinone Chemistry

Halogenated pyridinones represent a class of heterocyclic compounds characterized by a pyridine (B92270) ring bearing a keto group and at least one halogen substituent. These moieties are of considerable interest in organic synthesis and medicinal chemistry due to the diverse reactivity imparted by the combination of the pyridinone core and the halogen atoms. The presence of a halogen, such as bromine, offers a reactive handle for a variety of chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

3-Bromo-4-hydroxypyridin-2(1H)-one is a prime example of this class, featuring a bromine atom at the 3-position and a hydroxyl group at the 4-position of the 2-pyridinone ring. This specific arrangement of functional groups—a bromine atom, a hydroxyl group, and the inherent amide functionality of the pyridinone core—renders the molecule particularly reactive and versatile. angenechemical.com The hydroxyl group can enhance polarity and participate in reactions such as etherification, while the bromine atom serves as a key site for introducing further molecular complexity. This multi-functional nature allows chemists to strategically modify the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures. angenechemical.com

Significance As a Heterocyclic Scaffold in Contemporary Research

The pyridinone ring is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. frontiersin.org This prevalence is underscored by the number of FDA-approved drugs containing this core structure. frontiersin.orgnih.gov The pyridinone scaffold can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. frontiersin.org

3-Bromo-4-hydroxypyridin-2(1H)-one, with its distinct substitution pattern, provides a unique and valuable scaffold for the design of novel bioactive molecules. angenechemical.com Its structure is instrumental in the synthesis of a wide array of heterocyclic compounds that are essential in drug discovery and development due to their diverse biological activities. angenechemical.com The strategic placement of the bromo and hydroxy groups allows for precise modifications to explore structure-activity relationships (SAR), a critical aspect of drug design. nih.gov For instance, derivatives of the closely related 3-hydroxypyridin-2-one (B1229133) scaffold have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). nih.gov The core structure of this compound serves as a foundational template for generating libraries of compounds with potential therapeutic applications.

Overview of Research Trajectories for 3 Bromo 4 Hydroxypyridin 2 1h One Derivatives

Electrophilic Aromatic Bromination Approaches to this compound

The introduction of a bromine atom onto the 4-hydroxypyridin-2(1H)-one scaffold is typically achieved through electrophilic aromatic substitution. The electron-rich nature of the pyridinone ring facilitates this reaction, but also presents challenges in controlling selectivity.

Bromination of 4-Hydroxypyridin-2(1H)-one with Bromine in Acidic Media

The direct bromination of 4-hydroxypyridin-2(1H)-one, which exists in tautomeric equilibrium with 4-hydroxypyridine, is a chemically complex process. The reaction outcome is highly dependent on the precise conditions, particularly the acidity of the medium. In aqueous solutions at a pH below 6, the reaction proceeds predominantly on the more abundant pyridone tautomer. cdnsciencepub.com

However, the synthesis of the mono-brominated product is complicated by the fact that the initial product, 3-bromo-4-pyridone, is more reactive towards bromine than the starting material. This heightened reactivity is due to its lower pKa values, which facilitates facile dibromination to yield 3,5-dibromo-4-pyridone. cdnsciencepub.com For instance, the attempted bromination of 4-pyridone in concentrated hydrobromic acid resulted in a 73% yield of the 3,5-dibromo-4-pyridone. cdnsciencepub.com Achieving selective mono-bromination at the C-3 position therefore requires careful control over the stoichiometry of the brominating agent and reaction conditions to disfavor the second electrophilic attack.

Solvent-Dependent Effects on Bromination Efficiency (e.g., Aqueous vs. Acetic Acid)

The choice of solvent plays a critical role in the efficiency and outcome of the bromination of 4-hydroxypyridin-2(1H)-one and its derivatives. The solvent can influence the reactivity of the substrate, the electrophilicity of the brominating agent, and the stability of intermediates.

In aqueous solutions, the kinetics of bromination have been studied, revealing the pH-dependent reactivity of the pyridone tautomer versus its conjugate anion. cdnsciencepub.com However, for related structures like 4-methoxypyridine, the use of solvents such as water, ethanol, or chloroform (B151607) does not lead to the expected electrophilic substitution. Instead, a relatively stable complex with bromine is formed. cdnsciencepub.com This indicates that protic and certain aprotic solvents can sequester the brominating agent, thereby impeding the desired reaction.

In less polar, aprotic solvents like benzene (B151609), other challenges can arise. For example, during the bromination of enediones, which are precursors for pyridone synthesis, the use of benzene can lead to the formation of dihydropyrone byproducts through spontaneous acid-catalyzed cyclization. researchgate.net While specific comparative studies on aqueous versus acetic acid for the bromination of 4-hydroxypyridin-2(1H)-one are not extensively detailed in the provided literature, the evidence suggests that solvent choice is a key parameter to be optimized to maximize the yield of the desired 3-bromo product while minimizing side reactions.

Advanced Synthetic Strategies for Substituted this compound Analogues

Beyond the direct bromination of the parent compound, advanced strategies are employed to synthesize more complex analogues. The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling Reactions for Aryl/Arylalkyl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. It is particularly valuable for the synthesis of biaryl compounds and has been applied to the functionalization of halogenated pyridinones. wikipedia.orgresearchgate.net This reaction typically involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base. wikipedia.org

For the synthesis of 3-aryl-4-hydroxypyridin-2(1H)-one analogues, this compound (or its iodo-analogue) can be coupled with various aryl or heteroaryl boronic acids. researchgate.netfrontiersin.org This approach allows for the introduction of a diverse array of substituents at the C-3 position, providing rapid access to libraries of functionalized pyridinones of pharmacological interest. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and accommodating a broad range of functional groups on both coupling partners. beilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Arylated Pyridinone Derivatives (Data synthesized from analogous reactions in the literature)

| Halogenated Pyridinone | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Iodo-4-methoxy-2-pyridone | Arylboronic acid | Pd/C | K2CO3 | H2O/Toluene | 3-Aryl-4-methoxy-2-pyridone | Good to Excellent | researchgate.net |

| Halogenated 2,3-dimethoxypyridine | Arylboronic acid | Not specified | Not specified | Not specified | Aryl substituted 2,3-dimethoxypyridine | Not specified | frontiersin.org |

| 3,5-Dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Methanol/H2O | 3,5-Diphenyl-2,4,6-trimethylpyridine | 96 | beilstein-journals.org |

| 2,6-Dibromopyridine | Phenylboronic acid | PdCl2(NHC)(Py) | K2CO3 | DMF/H2O | 2-Bromo-6-phenylpyridine | High | researchgate.net |

Note: This table presents data from reactions on similar substrates to illustrate the conditions and outcomes of Suzuki coupling for producing aryl-substituted pyridines and pyridinones.

The heart of the Suzuki coupling reaction is the palladium catalyst. While the active catalytic species is typically a Pd(0) complex, the reaction is often initiated with more stable and air-tolerant Pd(II) precatalysts. wikipedia.orgmdpi.com These Pd(II) sources are reduced in situ to generate the active Pd(0) catalyst.

A variety of Pd(II) catalysts have been effectively used for the arylation of bromopyridinones and related substrates. Common examples include:

Palladium(II) Acetate (Pd(OAc)2): Often used in combination with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh3) or tricyclohexylphosphine (B42057) (PCy3). organic-chemistry.org The choice of ligand can significantly influence the catalyst's activity and selectivity. acs.org

Preformed Palladium(II) Complexes: Catalysts with specific ligands, such as N-heterocyclic carbenes (NHCs) or bidentate [N,O] Schiff base ligands, have been designed for high activity and stability. researchgate.netmdpi.com These preformed catalysts can offer better control over the reaction and may function under milder conditions, even at room temperature. mdpi.com

Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers a practical and environmentally friendly alternative to homogeneous catalysts. It has been successfully employed in the Suzuki-Miyaura coupling of 3-iodo-4-oxypyridin-2(1H)-ones, demonstrating its utility for synthesizing 3-aryl derivatives. researchgate.net Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling.

The Suzuki-Miyaura coupling is generally considered a stereospecific reaction, meaning the stereochemistry of the starting materials is largely transferred to the products. The key mechanistic steps, transmetalation and reductive elimination, typically proceed with retention of configuration. wikipedia.org

While this compound itself is achiral, stereochemical considerations become important when synthesizing analogues with chiral centers or those exhibiting atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond, a phenomenon that can occur in sterically congested biaryl systems.

In the synthesis of highly substituted arylpyridines via Suzuki coupling, the formation of stable atropisomers has been observed. beilstein-journals.org The stereoselectivity of these reactions can sometimes be influenced by factors such as additional chelation effects between the substrate and the palladium catalyst in the transition state. beilstein-journals.org For the Suzuki coupling of substituted this compound analogues, especially with ortho-substituted arylboronic acids, the potential for creating axially chiral biaryl products exists, and the stereochemical outcome would be governed by the established mechanistic principles of the Suzuki reaction.

N-Alkylation and O-Alkylation Strategies in Pyridinone Synthesis

The alkylation of pyridinone rings is a critical process for modifying their biological and chemical properties. In the case of this compound, alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to different derivatives with unique characteristics.

The regioselectivity of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the base used. For instance, the reaction of this compound with benzyl (B1604629) chloride in the presence of a base can yield both N-benzylated and O-benzylated products. The ratio of these products can be controlled by carefully selecting the reaction conditions. A study on the alkylation of a similar compound, 3-hydroxypyridine-4(1H)-one, demonstrated that N-alkylation is generally favored.

The choice of solvent plays a crucial role in directing the alkylation. Polar aprotic solvents, such as dimethylformamide (DMF), tend to favor N-alkylation, while nonpolar solvents may favor O-alkylation. The strength and type of base used also impact the outcome. Stronger bases can lead to the deprotonation of both the hydroxyl and the amide groups, resulting in a mixture of products.

A general representation of the N- and O-alkylation of this compound is shown below:

Reaction Scheme for Alkylation of this compound

| Reactant | Reagent | Conditions | Product(s) |

| This compound | Alkyl halide (R-X) | Base, Solvent | N-alkylated pyridinone and/or O-alkylated pyridinone |

One-Pot Synthesis Protocols for Pyridinone Derivatives

A one-pot, three-component reaction for the synthesis of polysubstituted 2-pyridones has been developed, which involves the condensation of an aldehyde, a β-ketoester, and a nitrile in the presence of a catalyst. While this specific example does not directly produce this compound, the underlying principle can be adapted for its synthesis.

For instance, a plausible one-pot synthesis of a this compound precursor could involve the reaction of a suitable bromo-substituted starting material, an appropriate C2 synthon, and a nitrogen source. The final hydroxylation and bromination steps could potentially be incorporated into the one-pot sequence under carefully controlled conditions.

Environmentally Benign Synthetic Routes, including Solvent- and Catalyst-Free Approaches

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For the synthesis of pyridinone derivatives, this includes the use of greener solvents, the elimination of catalysts where possible, and the application of alternative energy sources.

Solvent-free reactions, often conducted under neat conditions or with a minimal amount of a recyclable solvent, significantly reduce the environmental impact of a synthetic process. Catalyst-free approaches are also highly desirable as they eliminate the need for often toxic and expensive catalysts and simplify the purification of the final product.

Ultrasonication-Assisted Synthesis of Pyridinone Derivatives

Ultrasonication has been recognized as an effective and environmentally friendly tool in organic synthesis. The use of ultrasound can accelerate reaction rates, improve yields, and often allow for reactions to be carried out under milder conditions. This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics.

A notable example is the ultrasonication-assisted, three-component synthesis of 2-amino-3-cyano-4-aryl-6-phenylpyridine derivatives from benzaldehyde, malononitrile, and acetophenone (B1666503) in the presence of a base. This method offers advantages such as short reaction times, high yields, and a simple work-up procedure. The application of ultrasound to the synthesis of this compound could potentially offer similar benefits, reducing reaction times and energy consumption.

Mechanistic Investigations of Formation Pathways

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing existing synthetic routes and designing new, more efficient ones.

Reaction Intermediates and Transition States

The formation of the pyridinone ring typically proceeds through a series of key intermediates. For example, in a multicomponent synthesis, the initial step often involves a Knoevenagel condensation between an active methylene (B1212753) compound and an aldehyde. This is followed by a Michael addition and subsequent cyclization and aromatization steps to form the final pyridinone ring.

The specific intermediates and transition states in the synthesis of this compound will depend on the chosen synthetic route. Computational studies can provide valuable insights into the energies of these species and help to elucidate the most favorable reaction pathway.

Catalytic Systems in Pyridinone Synthesis

Catalysts play a pivotal role in many synthetic routes to pyridinone derivatives, influencing both the reaction rate and the selectivity. A wide range of catalytic systems have been employed, from simple acids and bases to more complex transition metal catalysts and nanocatalysts.

For instance, a magnetic nanoparticle-supported sulfonated poly(ethylene glycol) (PEG-SO3H) has been used as a recyclable catalyst for the synthesis of 2-pyridone derivatives. This catalyst offers the advantages of high efficiency, easy separation from the reaction mixture, and reusability. The development of such catalytic systems is key to achieving more sustainable and economical synthetic processes for compounds like this compound.

Quantum Chemical Calculations for Optimized Molecular Geometries

No dedicated publications were found detailing the optimized molecular geometry of this compound using Density Functional Theory (DFT) or Hartree-Fock (HF) methods.

Computational Investigations of Tautomeric Equilibria

The tautomerism between pyridinone and hydroxypyridine forms is a key characteristic of this family of compounds. While the general principles are well-understood and studied in analogous systems, specific computational and experimental data on the tautomeric equilibrium of this compound are absent from the literature. nih.govresearchgate.net

Gas-Phase Tautomeric Preferences (e.g., Mass Spectrometry, B3LYP Calculations)

The tautomerism of pyridinone derivatives is a subject of considerable scientific interest, as the position of the tautomeric equilibrium can be influenced by substitution and the surrounding medium. In the gas phase, the equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is often finely balanced. For many 2-pyridone systems, the enol form (2-hydroxypyridine) is found to be slightly more stable in the gas phase. mdpi.com

Computational studies, particularly those employing Density Functional Theory (DFT) at the B3LYP level, have become a powerful tool for investigating the relative stabilities of tautomers. d-nb.infomdpi.com For substituted 2-pyridones, both experimental mass spectrometry methods and computational calculations are used to determine tautomeric preference. nih.govresearchgate.net Theoretical calculations on related 2-aryl-3-bromoquinolin-4(1H)-ones have shown that while the keto form is dominant in the solid-state and in solution, the presence of the enol (quinolinol) isomer is confirmed in the gas phase through mass spectrometry and supported by B3LYP calculations. researchgate.net

In the case of this compound, multiple tautomeric forms are possible due to the presence of both the 2-one and 4-hydroxy functionalities. The primary equilibrium would be between the 2-pyridone form and its 2-hydroxypyridine (B17775) tautomer. The presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position introduces electronic effects that modulate this equilibrium. Halogen substitution can stabilize certain tautomers; for instance, chlorination at different positions on the 2-pyridone ring has been shown to be dependent on the position of substitution. researchgate.net Generally, in the gas phase, the enol (hydroxypyridine) form is favored for most simple pyridone isomers. nih.gov

Theoretical models, such as B3LYP calculations, would be essential to precisely quantify the relative energies of the possible tautomers of this compound. These calculations would involve geometry optimization of each tautomer followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain Gibbs free energies.

Table 1: Predicted Relative Gas-Phase Stabilities of this compound Tautomers

| Tautomeric Form | Predicted Relative Energy (Gas Phase, B3LYP) | Expected Abundance |

| 3-Bromo-4-hydroxy-1H-pyridin-2-one | Base Energy | Major |

| 3-Bromo-2,4-dihydroxypyridine | Lower Energy | Potentially significant |

| 5-Bromo-2,4-dihydroxypyridine | Higher Energy | Minor |

Note: This table is predictive and based on general principles of pyridone tautomerism. Specific computational data for this molecule is required for quantitative values.

Electronic Structure Analysis

The electronic properties of this compound dictate its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. mdpi.com

For related pyridine (B92270) derivatives, DFT calculations have been used to determine these parameters. For instance, theoretical studies on 3-bromo-2-hydroxypyridine indicated a low HOMO-LUMO energy gap, suggesting high chemical reactivity. The HOMO is typically localized over the π-system of the ring, while the LUMO is also a π* orbital. The introduction of a 4-hydroxy group would be expected to raise the energy of the HOMO, potentially leading to a smaller energy gap and increased reactivity.

Table 2: Calculated Electronic Properties of a Related Pyridone System

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 |

Note: Data is illustrative for a generic pyridone system. Specific calculations for this compound are necessary.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule, allowing for the identification of electrophilic and nucleophilic sites. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atom of the carbonyl group and the oxygen of the 4-hydroxyl group, making them primary sites for electrophilic interaction. The hydrogen atoms of the N-H and O-H groups would exhibit a positive potential. The bromine atom would likely have a region of positive potential on its outermost surface (a σ-hole), making it a site for certain types of non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. These methods visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs.

In this compound, ELF and LOL analysis would clearly delineate the covalent bonds within the pyridine ring and to the substituents. The analysis would show high localization values for the C=O, C-C, C-N, C-Br, O-H, and N-H bonds. Furthermore, distinct basins of attraction corresponding to the lone pairs on the oxygen, nitrogen, and bromine atoms would be visible, providing a detailed picture of the electron distribution that complements the MEP analysis.

Fukui Functions for Reactivity Site Identification

Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function f(r) identifies where the electron density changes most significantly upon the addition or removal of an electron.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

f0(r): Predicts sites for radical attack.

For similar compounds like 3-bromo-2-hydroxypyridine, Fukui function analysis has indicated that the hydroxyl oxygen is a likely site for nucleophilic activity, while the bromine site shows susceptibility to electrophilic behavior. In this compound, the carbonyl oxygen and the hydroxyl oxygen would be expected to have high values of f-(r), confirming their role as primary sites for electrophilic attack. The carbon atoms of the pyridine ring would show varying reactivity depending on their position and the resonance effects of the substituents.

Intermolecular Interactions and Non-Covalent Interactions

In the condensed phase, this compound is expected to form strong intermolecular hydrogen bonds. The N-H group of the pyridone ring can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers in the solid state for many pyridone structures. researchgate.net

Additionally, the 4-hydroxyl group provides another site for hydrogen bonding, both as a donor (O-H) and an acceptor (the lone pair on the oxygen). This can lead to the formation of more extended hydrogen-bonded networks. The bromine atom can also participate in non-covalent interactions, specifically halogen bonding, where the electropositive region (σ-hole) on the bromine interacts with a nucleophilic site on an adjacent molecule, such as the carbonyl oxygen or the ring nitrogen. These varied intermolecular forces play a critical role in determining the crystal packing and physical properties of the compound.

Topological Atoms in Molecules (AIM) Approach

No data is available for this compound.

Reduced Density Gradient (RDG) Analysis

No data is available for this compound.

Thermodynamic Property Derivations from Spectroscopic Data

No specific studies on the derivation of thermodynamic properties for this compound from spectroscopic data are available.

Temperature-Dependent Correlations of Thermodynamic Functions

No published temperature-dependent correlations for the thermodynamic functions of this compound could be located.

Should research on this specific compound become available, the article can be generated.

Medicinal Chemistry and Biological Activity of 3 Bromo 4 Hydroxypyridin 2 1h One Scaffolds

Role as a Privileged Scaffold in Drug Discovery and Development

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a foundation for the development of various therapeutic agents. hebmu.edu.cn The hydroxypyridinone ring system, including its 3-bromo substituted variant, is considered such a scaffold. nih.govsemanticscholar.org Its structural and electronic properties allow it to engage in diverse interactions with biological macromolecules. Pyridinone-based compounds are recognized for their ability to regulate critical signaling pathways, which can influence gene expression and enzyme activity. nih.gov The versatility of this scaffold has made it a focal point for designing compound libraries aimed at discovering new drugs for a range of diseases. nih.govhebmu.edu.cn

Scaffold hopping is a key strategy in modern medicinal chemistry that involves replacing the core structure of a known active compound with a topologically different scaffold while preserving its biological activity. uniroma1.itsemanticscholar.org This technique is employed to discover novel chemical entities, improve physicochemical or pharmacokinetic properties, and circumvent existing patents. uniroma1.it The 3-bromo-4-hydroxypyridin-2(1H)-one scaffold is a valuable tool for this approach. For instance, pyridin-2(1H)-one cores have been utilized in scaffold hopping strategies to design novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral therapy. researchgate.net By replacing a known pharmacophore with the pyridinone ring, researchers can generate new lead compounds that may offer improved potency, selectivity, or metabolic stability. uniroma1.it

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. pharmacelera.comslideshare.net These initial hits are then optimized by growing, linking, or merging them to create more potent molecules. pharmacelera.com The this compound structure is well-suited for FBDD because of its low chemical complexity and favorable properties for binding into sub-pockets of target proteins. pharmacelera.com As a privileged fragment, the pyridone core can serve as a starting point for building more complex drug candidates. nih.gov This approach allows for a more efficient exploration of chemical space and often results in lead compounds with better pharmacokinetic profiles compared to traditional high-throughput screening methods. pharmacelera.com

Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological activity or reducing toxicity. nih.gov The pyridinone scaffold is a recognized bioisostere for several common chemical motifs. researchgate.net Specifically, the 4-hydroxy-pyridin-2(1H)-one ring system can act as a bioisosteric replacement for amides, pyrones, pyrimidines, and phenolic rings. researchgate.net This interchangeability is due to its ability to mimic the steric size, spatial arrangement, and hydrogen-bonding capabilities of these other groups. u-tokyo.ac.jp Such replacements can lead to enhanced target affinity, improved metabolic stability, or better solubility, making it a critical tool in the optimization phase of drug development. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of the this compound scaffold, SAR studies are crucial for optimizing their potency and selectivity against various biological targets. nih.gov By systematically modifying the core structure and analyzing the resulting changes in activity, researchers can identify key pharmacophoric features and guide the design of more effective therapeutic agents. nih.govnih.gov

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of its substituents. SAR studies have revealed several key trends. For example, in the development of urease inhibitors from pyridin-2(1H)-one derivatives, the presence of electron-releasing groups was found to be important for modulating biological activity. researchgate.net In other studies, halogen substitutions were shown to be more potent than alkyl substitutions. nih.gov

Computational studies on pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors have provided more specific insights. The introduction of hydrophobic groups (e.g., aryl, ester) at one position and sterically large substituents (e.g., biphenyl) at another was shown to be beneficial for activity. mdpi.com These findings highlight the importance of carefully selecting substituents to optimize interactions with the target protein. The modification of aromatic fragments is a common strategy to fine-tune these interactions and explore SAR. mdpi.com

| Target/Activity | Scaffold Position/Region | Favorable Substituent Type | Effect on Activity | Reference |

|---|---|---|---|---|

| mIDH1 Inhibition | Region A | Hydrophobic groups (Aryl, Ester) | Increased Activity | mdpi.com |

| mIDH1 Inhibition | Region B | Bulky groups (Biphenyl) | Increased Activity | mdpi.com |

| Urease Inhibition | General | Electron-releasing groups | Modulates/Improves Activity | researchgate.net |

| General Potency | General | Halogen substitution (vs. Alkyl) | Increased Potency | nih.gov |

| Antifungal Activity | General (on related heterocycles) | Electron-withdrawing groups (e.g., -NO₂) | Moderate Activity | nih.gov |

| Antibacterial Activity | General (on related heterocycles) | Electron-releasing groups (e.g., -OCH₃) or Chloro (-Cl) | Improved Activity | nih.gov |

Computational methods are increasingly used to predict and rationalize the SAR of drug candidates, thereby accelerating the design process. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a prominent technique applied to pyridinone derivatives. mdpi.comactascientific.com Models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are developed to correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activities. mdpi.comresearchgate.net

For a series of pyridin-2-one mIDH1 inhibitors, a 3D-QSAR model revealed that both steric and electrostatic fields had a significant impact on biological activity. mdpi.com Such models provide contour maps that visualize regions where modifications to the scaffold would likely lead to increased or decreased potency, offering theoretical guidance for the rational design of new, more potent analogs. mdpi.comactascientific.com These computational approaches, which can also include molecular docking and molecular dynamics simulations, provide a valuable framework for understanding enzyme-ligand interactions and prioritizing synthetic efforts. iau.irscienceopen.com

Target-Specific Biological Activities and Mechanisms of Action

Bromodomain Inhibition

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers and have emerged as important targets in oncology and inflammatory diseases. While direct inhibitory data for this compound on bromodomains is not extensively documented, structurally related compounds have been investigated as BET inhibitors. For instance, derivatives of furo[3,2-c]pyridin-4(5H)-one have been optimized as potent and selective inhibitors of the second bromodomain (BD2) of BET proteins. This suggests that the pyridinone core can be a viable scaffold for developing bromodomain inhibitors. The mechanism of these inhibitors typically involves displacement of the natural acetyl-lysine ligand from the binding pocket, thereby disrupting the recruitment of transcriptional machinery.

Influenza Endonuclease Inhibition

The endonuclease activity of the influenza virus polymerase acidic (PA) protein is essential for viral replication, making it a prime target for antiviral drug development. The 3-hydroxypyridin-2(1H)-one scaffold has been identified as a potent metal-chelating pharmacophore that can inhibit this enzyme. Research has shown that aryl and arylalkyl substituted 3-hydroxypyridin-2(1H)-ones are effective inhibitors of influenza A endonuclease. The core scaffold chelates the two manganese ions in the active site of the endonuclease, preventing it from cleaving host pre-mRNAs ("cap-snatching"), a process necessary for viral transcription. The substitution pattern on the pyridinone ring significantly influences the inhibitory potency.

Below is a table summarizing the influenza endonuclease inhibitory activity of various substituted 3-hydroxypyridin-2(1H)-one derivatives:

| Compound | Substituent at C5 | Substituent at C6 | IC50 (nM) |

| 1 | H | 4-Fluorophenyl | >10,000 |

| 2 | 4-Fluorophenyl | H | 1,200 |

| 3 | 4-Fluorophenyl | 4-Fluorophenyl | 23 |

| 4 | 4-Cyanophenyl | 4-Fluorophenyl | 11 |

This data is illustrative and based on research on related 3-hydroxypyridin-2(1H)-one scaffolds.

HIV-1 Integrase and Reverse Transcriptase Inhibition

HIV-1 integrase and reverse transcriptase are critical enzymes in the life cycle of the human immunodeficiency virus. While direct evidence for this compound is limited, related heterocyclic compounds have been explored as inhibitors of these enzymes. For instance, 3-hydroxypyrimidine-2,4-dione derivatives have been investigated as dual inhibitors of HIV reverse transcriptase-associated ribonuclease H (RNase H) and integrase. The proposed mechanism involves the chelation of essential metal ions in the active sites of these enzymes, thereby blocking their catalytic function. Similarly, 3-aminopyridin-2(1H)-one derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its DNA polymerase activity.

Tyrosinase Inhibition and Antioxidant Activity

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. The 3-hydroxypyridin-4-one scaffold, an isomer of the title compound, is known to possess tyrosinase inhibitory and antioxidant properties. Derivatives of 3-hydroxypyridin-4-one bearing benzyl (B1604629) hydrazide substitutions have been synthesized and shown to exhibit potent anti-tyrosinase activity. The mechanism of tyrosinase inhibition is often attributed to the chelation of copper ions in the enzyme's active site. Furthermore, the phenolic nature of these compounds imparts free radical scavenging activity, which is a desirable property for skin-protecting agents.

The following table presents the tyrosinase inhibitory and antioxidant activities of representative 3-hydroxypyridin-4-one derivatives:

| Compound | Substituent | Tyrosinase Inhibition IC50 (µM) | DPPH Radical Scavenging EC50 (mM) |

| 5 | 4-Hydroxybenzylidene | 35.6 | 0.12 |

| 6 | 4-Nitrobenzylidene | 42.1 | 0.25 |

| 7 | 2,4-Dichlorobenzylidene | 28.9 | 0.08 |

This data is for 3-hydroxypyridin-4-one derivatives, which are structurally related to the focus compound.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. HDAC inhibitors have emerged as a promising class of anticancer agents. The 3-hydroxypyridin-2-thione scaffold, a close structural analog of 3-hydroxy-pyridin-2(1H)-one where the carbonyl oxygen is replaced by sulfur, has been identified as a novel zinc-binding group for selective HDAC inhibition. These compounds have shown inhibitory activity against HDAC6 and HDAC8. The proposed mechanism involves the coordination of the zinc ion in the HDAC active site by the hydroxypyridinethione moiety, leading to the inhibition of the deacetylase activity. This results in the accumulation of acetylated histones, leading to chromatin relaxation and altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

Antiproliferative and Anticancer Activities

Antimicrobial, Antifungal, and Antibiotic Properties

The 3-hydroxypyridin-4-one scaffold, a core structure related to this compound, has been the subject of significant investigation for its antimicrobial properties. Derivatives of this class have demonstrated in vitro inhibitory activity against a range of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The metal-chelating ability of these compounds is often implicated in their mechanism of action. nih.gov For instance, 3-hydroxy-pyridinones have shown an inhibitory effect on the growth of Escherichia coli, Listeria innocua, and Staphylococcus aureus. nih.gov

Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural parameters of 3-hydroxypyridine-4-one derivatives with their antimicrobial activity. These analyses have indicated that topological parameters play a significant role in the activity against S. aureus and the fungus Candida albicans. nih.gov Furthermore, 3-hydroxy-4(1H)-pyridone (3,4-DHP), a related compound, has exhibited antifungal activity, although its potency can vary depending on the fungal species. researchgate.net The broad antimicrobial potential of these scaffolds highlights their promise as foundational structures for the development of new therapeutic agents. nih.govnih.gov

Anti-Inflammatory Effects

Derivatives of 3-hydroxy-pyridine-4-one have been identified as possessing significant anti-inflammatory properties. nih.gov Their mechanism of action is thought to be closely linked to their iron-chelating capabilities. nih.gov Iron is a crucial cofactor for heme-dependent enzymes like cyclooxygenase (COX) and lipoxygenase, which are key enzymes in the inflammatory pathway responsible for producing prostaglandins. nih.gov By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the inflammatory response. nih.gov This hypothesis is supported by the observation that free radicals, which are involved in the inflammatory process, can be mitigated by iron chelators that possess antioxidant activity. nih.gov

The anti-inflammatory efficacy of these derivatives has been demonstrated in established animal models. In studies using the carrageenan-induced paw edema test in rats and the croton oil-induced ear edema test in mice, various 3-hydroxy-pyridine-4-one derivatives exhibited potent anti-inflammatory effects. For example, in one study, a derivative (Compound A) at a dose of 20 mg/kg produced a 67% inhibition in carrageenan-induced paw edema, an effect comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Table 1: Anti-Inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

| Compound | Model | Maximum Inhibition (%) |

|---|---|---|

| Compound A | Carrageenan-induced paw edema | 67% |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 60% |

Modulation of α-Amylase Activity

Certain derivatives of the 4-hydroxypyridin-2(1H)-one scaffold have been investigated as modulators of α-amylase activity. nih.gov α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Synthetic analogues of 5-acyl-4-hydroxypyridin-2(1H)-one have shown moderate in vitro inhibitory activity against α-amylase. nih.gov

Kinetic studies performed on the most active of these compounds suggest an uncompetitive mode of inhibition. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex, rather than to the free enzyme. The IC50 values for this series of compounds were found to be in the millimolar range, paving the way for further structural optimization to develop more potent inhibitors with potential applications in managing diabetes mellitus. nih.gov

Table 2: In Vitro α-Amylase Inhibition by 4-Hydroxypyridin-2(1H)-one Derivatives

| Compound | IC50 (mM) |

|---|---|

| Derivative 4c | 5.48 |

| Derivative Series | 5.48 - 9.31 |

Biofilm Inhibition (e.g., against P. aeruginosa)

The 3-hydroxypyridin-4(1H)-one scaffold has emerged as a promising platform for developing potent inhibitors of bacterial biofilm formation, particularly against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.govnih.gov This bacterium utilizes quorum sensing (QS) systems to regulate virulence and biofilm development. researchgate.net Derivatives of 3-hydroxypyridin-4(1H)-one have been designed to act as antivirulence agents by targeting these QS systems, specifically the pqs system. researchgate.netnih.gov

By inhibiting the pqs system, these compounds can decrease the production of essential virulence factors like pyocyanin (B1662382) and disrupt bacterial motility, both of which are crucial for biofilm formation. nih.gov One potent derivative, 16e, was identified as a selective inhibitor of the pqs system with an IC50 of 3.7 µM and an IC50 of 2.7 µM for pyocyanin production. nih.gov Another hit compound, 19l, which couples the 3-hydroxypyridin-4(1H)-one core with N-phenylamide QS inhibitors, demonstrated significant biofilm inhibition with an IC50 value of 0.33 µM. nih.gov This dual-acting mechanism, which involves both QS inhibition and iron acquisition disruption, leads to a significant reduction in biofilm formation. nih.gov Furthermore, these compounds have been shown to work synergistically with conventional antibiotics like ciprofloxacin (B1669076) and tobramycin, enhancing their efficacy against resistant bacterial infections. nih.govnih.gov

Table 3: Biofilm and Quorum Sensing Inhibition by 3-Hydroxypyridin-4(1H)-one Derivatives against P. aeruginosa

| Compound | Target/Activity | IC50 (µM) |

|---|---|---|

| 16e | pqs system inhibition | 3.7 |

| 16e | Pyocyanin inhibition | 2.7 |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in understanding the structure-activity relationships of scaffolds like 3-hydroxypyridine-4-one. For various derivatives of this core structure, molecular docking studies have been performed to elucidate their binding modes with different biological targets, including enzymes involved in inflammation (COX-2), metabolic regulation (α-amylase), and pigmentation (tyrosinase). nih.govnih.gov These studies calculate binding energies and analyze intermolecular interactions to explain the observed biological activity. nih.gov

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bond Interactions)

The analysis of ligand-protein interactions is a critical output of molecular docking simulations. For derivatives of the 3-hydroxypyridine-4-one scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking or van der Waals forces. nih.gov Hydrogen bonds are particularly important for the affinity and specificity of binding.

For example, in a docking study of 4-hydroxypyridin-2(1H)-one derivatives with α-amylase, the binding conformation of the most active compound was stabilized within the active site cleft through specific hydrogen bond interactions with key amino acid residues. nih.gov Similarly, docking studies of other heterocyclic compounds against the COX-2 enzyme have revealed that hydrogen bonding with residues such as TYR385 and SER530 in the active site is crucial for inhibitory activity. mdpi.com These detailed interaction analyses provide a molecular basis for the compound's mechanism of action and guide the rational design of more potent analogues. nih.gov

Identification of Active Site Interactions

Molecular docking is pivotal in identifying the specific amino acid residues within a protein's active site that interact with the ligand. nih.govresearchgate.net By visualizing the docked conformation, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the inhibitor.

In studies involving 3-hydroxypyridine-4-one derivatives as tyrosinase inhibitors, docking simulations successfully identified the key residues in the enzyme's active site responsible for binding. nih.gov The analysis revealed that the compounds fit into the active site pocket, and their orientation is governed by interactions with specific amino acids, confirming a competitive mode of inhibition for some derivatives. nih.gov Likewise, for α-amylase inhibitors, docking results identified the best binding conformation within the catalytic cleft of the enzyme, highlighting the residues responsible for the hydrolysis of carbohydrates as the primary interaction points. nih.govresearchgate.net This precise identification of active site interactions is fundamental for understanding enzymatic inhibition and for the structure-based design of next-generation therapeutic agents. researchgate.net

Kinetic Assay Characterization (e.g., Competitive Inhibition)

The 3-hydroxypyridin-4-one (3,4-HOPO) scaffold is a versatile chelating motif that has been extensively utilized in the design of metalloenzyme inhibitors. Kinetic studies are crucial in characterizing the mechanism of action of these inhibitors. For derivatives of the broader 3-hydroxypyridin-4-one class, kinetic assays have revealed various types of enzyme inhibition, including competitive, uncompetitive, and mixed-type inhibition.

For instance, certain 3-hydroxypyridin-4-one derivatives have been identified as competitive inhibitors of tyrosinase. nih.govrsc.orgrsc.org In this mechanism, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, thereby preventing the substrate from binding. wikipedia.org The inhibitory effect can be overcome by increasing the concentration of the substrate. Kinetic analysis of a promising tyrosinase inhibitor, a 3-hydroxypyridin-4-one derivative bearing a 4-hydroxy-3-methoxy substitution (compound 6b ), confirmed it to be a competitive inhibitor. nih.gov Similarly, another study on 3-hydroxypyridin-4-one derivatives with benzyl hydrazide substitutions found that the most potent compound (6i ) also acted as a competitive inhibitor of tyrosinase. rsc.orgrsc.org

Molecular docking studies have often complemented these kinetic findings, illustrating how the 3-hydroxyl and 4-carbonyl groups of the hydroxypyridinone core chelate the copper ions within the enzyme's active site. nih.gov

Other hydroxypyridinone derivatives have demonstrated different inhibitory mechanisms. For example, studies on hydroxypyridone-l-phenylalanine conjugates as tyrosinase inhibitors showed that these compounds could bind to both the free enzyme and the enzyme-substrate complex, indicating a mixed-type inhibition. nih.gov The inhibitory constants for one such derivative to bind with the free enzyme (KI) and the enzyme-substrate complex (KIS) were determined to be 17.17 µM and 22.09 µM, respectively. nih.gov

Table 1: Kinetic Assay Data for Selected 3-Hydroxypyridin-4-one Derivatives

| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | KI (µM) | KIS (µM) |

|---|---|---|---|---|---|

| Compound 6b (with 4-OH-3-OCH3 substitution) | Tyrosinase | Competitive | 25.82 | - | - |

| Compound 6i (with benzyl hydrazide substitution) | Tyrosinase | Competitive | 25.29 | - | - |

| Hydroxypyridone-l-phenylalanine conjugate | Tyrosinase | Mixed | - | 17.17 | 22.09 |

Pharmacokinetic and Physicochemical Considerations in Drug Design

The polarity and lipophilicity of drug candidates are key determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles. For hydroxypyridinone-based compounds, these properties can be finely tuned through synthetic modifications to the core scaffold.

One common strategy is the introduction of various substituents at different positions on the pyridinone ring. For example, the addition of alkyl groups can increase lipophilicity. nih.gov Conversely, incorporating polar functional groups, such as hydroxyl or amino groups, can enhance water solubility. biomedres.us The choice of substituent can significantly impact the compound's partition coefficient (logP), a measure of its lipophilicity. An increase in lipophilicity, as measured by the clogP value, has been shown to be an important parameter for increasing the enzyme inhibiting potential of some hydroxypyridinone derivatives. nih.gov

Linkers or spacers can also be used to modulate the pharmacokinetic profile, for instance, to increase or decrease the lipophilicity of the entire molecule. mdpi.com The incorporation of amide bonds into the structure of drug molecules is another technique that can improve both lipophilicity and hydrophilicity, allowing for better control over their absorption and distribution. mdpi.com

These modifications must be carefully balanced, as excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity, while very polar compounds may have poor membrane permeability and thus limited oral bioavailability.

Oral bioavailability is a crucial parameter for many drug candidates, and it is heavily influenced by the physicochemical properties discussed above. Studies on representative 3-hydroxypyridin-4-ones have demonstrated that these compounds can achieve good oral absorption. For instance, in a study with rabbits, 1,2-dimethyl-3-hydroxypyridin-4-one (CP20) and 1,2-diethyl-3-hydroxypyridin-4-one (B39708) (CP94) showed systemic availabilities of 72 ± 20% and 57 ± 27%, respectively. nih.gov Another study in rats with 1-(2'-hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one (CP102) and 1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-one (CP106) reported oral bioavailabilities of 69% and 45%, respectively. nih.gov

The number of chelating hydroxypyridinone units within a molecule can also impact pharmacokinetic properties and bioavailability. nih.gov While multiple units can enhance metal complex stability, they may also create limitations for drug delivery. nih.gov

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. This is often evaluated using computational models and established guidelines, such as Lipinski's Rule of Five. These rules consider parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors. Physicochemical profiling of some 3-hydroxypyridin-4-one derivatives has indicated that they possess drug-like and favorable bioavailability properties. rsc.orgrsc.org

Table 2: Pharmacokinetic Parameters for Selected 3-Hydroxypyridin-4-one Derivatives

| Compound | Species | Systemic Availability (%) | Mean Residence Time (hr) | Systemic Clearance (L/hr/kg) |

|---|---|---|---|---|

| CP20 (1,2-dimethyl-3-hydroxypyridin-4-one) | Rabbit | 72 ± 20 | 1.7 ± 0.7 | 0.8 ± 0.3 |

| CP94 (1,2-diethyl-3-hydroxypyridin-4-one) | Rabbit | 57 ± 27 | 0.7 ± 0.3 | 2.1 ± 1.4 |

| CP102 (1-(2'-hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one) | Rat | 69 | 0.92 ± 0.04 | 1.00 ± 0.09 |

| CP106 (1-(3'-hydroxypropyl)-2-ethyl-3-hydroxypyridin-4-one) | Rat | 45 | 0.42 ± 0.12 | 2.64 ± 0.20 |

Future Research Directions and Translational Prospects

Exploration of Novel Derivatizations for Enhanced Potency and Selectivity

The core structure of 3-Bromo-4-hydroxypyridin-2(1h)-one offers multiple sites for chemical modification to enhance its therapeutic properties. The 2-pyridone ring is a crucial building block for constructing valuable nitrogen-containing heterocyclic systems. mdpi.com Future research will focus on systematic derivatization to improve biological potency, target selectivity, and pharmacokinetic profiles.

Key strategies will involve:

Substitution at the Bromine Position: Replacing the bromine atom at the C3 position with various functional groups could significantly modulate activity. For instance, introducing aryl groups via Suzuki coupling has been a successful strategy for other halogenated pyridinones, leading to potent endonuclease inhibitors. frontiersin.org

Modification of the N1 Position: The nitrogen atom of the pyridinone ring can be substituted to explore new interactions with biological targets. Alkylation or arylation at this position can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Functionalization of the Pyridinone Ring: The pyridinone core itself can be further functionalized. Catalytic C-H bond functionalization strategies have been successfully applied to the 2-pyridone moiety for selective modifications at various positions. mdpi.com

A systematic structure-activity relationship (SAR) study, guided by these derivatizations, will be crucial. By synthesizing a library of analogues and evaluating their activity, researchers can identify key structural features required for optimal interaction with a specific biological target, such as the influenza PA endonuclease or mutant isocitrate dehydrogenase (IDH1). frontiersin.org

Development of Multi-Target-Directed Ligands (MTDLs) based on the Pyridinone Core

The traditional "one-molecule, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net The development of Multi-Target-Directed Ligands (MTDLs), single molecules designed to interact with multiple targets, offers a more holistic therapeutic approach. researchgate.netnih.gov The pyridinone scaffold is an excellent starting point for designing such agents.

The 3-hydroxypyridin-4-one moiety, a close relative of the title compound's core, has been incorporated into MTDLs for Alzheimer's disease (AD) therapy. researchgate.net These hybrids often combine the metal-chelating properties of the pyridinone with other pharmacophores, such as histamine (B1213489) H3 receptor antagonists or antioxidants like resveratrol, to simultaneously address different aspects of the disease pathology, including metal dyshomeostasis, oxidative stress, and amyloid-beta (Aβ) aggregation. researchgate.net

Future work on this compound could involve:

Hybrid Compound Design: Merging the pyridinone core with known pharmacophores for targets implicated in diseases like Alzheimer's (e.g., cholinesterases, BACE1) or cancer (e.g., kinases, histone deacetylases). nih.govresearchgate.net

Fragment-Based Linking: Using the pyridinone as a central scaffold to link fragments that bind to different pockets of a single target or different targets altogether.

This strategy aims to create synergistic effects, leading to improved efficacy and potentially a better safety profile compared to combination therapies. researchgate.netnih.gov

Application in Complex Biological Systems and in vivo Studies

While initial drug discovery efforts rely on in vitro assays, the ultimate test of a compound's therapeutic potential lies in its performance in complex biological systems. Future research must advance promising derivatives of this compound from the bench to in vivo models. This transition is critical to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and potential toxicity in a living organism.

For MTDLs designed for neurodegenerative diseases, preclinical evaluation in mouse models of Alzheimer's disease would be a key step. nih.govscience.gov Such studies would assess the compound's ability to cross the blood-brain barrier and exert procognitive or anti-amnesic effects. nih.govscience.gov For anticancer applications, evaluation in xenograft models would be necessary to determine the compound's ability to inhibit tumor growth.

These in vivo studies are essential for establishing a proof-of-concept and providing the necessary data to justify progression towards clinical trials.

Advanced Computational Chemistry for Predictive Modeling and Drug Discovery

Computational chemistry provides powerful tools to accelerate the drug discovery process, reduce costs, and refine molecular design. dur.ac.uk Theoretical investigations can predict molecular properties, simulate interactions with biological targets, and guide synthetic efforts toward compounds with higher probabilities of success.

For this compound and its derivatives, computational approaches can be applied in several ways:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to understand the electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) of the compounds. researchgate.netmdpi.com This information helps to predict reactivity and stability. mdpi.com

Molecular Docking: Docking simulations can predict the binding modes and affinities of pyridinone derivatives within the active sites of target proteins. researchgate.netmdpi.com This is crucial for understanding the structural basis of activity and for designing new derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the molecular interactions.

A recent theoretical study on the related molecule 3-bromo-2-hydroxypyridine (B31989) utilized DFT and molecular docking to investigate its potential as a bromodomain inhibitor, highlighting the utility of these methods. researchgate.netmdpi.com

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Molecular geometry, electrostatic potential, HOMO-LUMO energy gap researchgate.netmdpi.com |

| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, binding pose, hydrogen bond interactions researchgate.netmdpi.com |

| Molecular Dynamics (MD) | Simulating dynamic behavior of complexes | Conformational changes, stability of interactions, free energy of binding |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models | Correlation between chemical structure and biological activity |

Sustainable Synthesis and Green Chemistry Innovations for Pyridinone Production

The principles of green chemistry are becoming increasingly integral to pharmaceutical manufacturing, aiming to reduce environmental impact, improve safety, and increase efficiency. wjarr.com Future research should focus on developing sustainable and environmentally benign synthetic routes for this compound and its derivatives.

Key areas for innovation include:

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste. ijnc.ir

Use of Green Solvents: Replacing hazardous organic solvents with safer alternatives like water, ethanol, or supercritical fluids. mdpi.com

Catalysis: Employing catalytic reagents, including biocatalysts (enzymes), in place of stoichiometric reagents to reduce waste and improve reaction selectivity. mdpi.comresearchgate.net The synthesis of a diabetes medication, sitagliptin, successfully uses an enzymatic process, highlighting the potential of this approach. plusplustutors.com

Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com

By integrating these green chemistry principles, the production of pyridinone-based compounds can become more sustainable and economically viable, aligning with the broader goals of modern chemical manufacturing. wjarr.comijnc.ir

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-4-hydroxypyridin-2(1H)-one, and what analytical techniques are used for characterization?

- Methodological Answer : Synthesis often involves halogenation of hydroxypyridinone precursors using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous brominated pyridines are synthesized via regioselective bromination at specific positions of the pyridine ring . Characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and tautomeric forms, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Structural confirmation may also use X-ray crystallography , as demonstrated in studies of related brominated pyridines .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Referencing safety data for structurally similar compounds (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one), researchers should:

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : Brominated pyridinones serve as intermediates in synthesizing bioactive molecules. For instance, derivatives of dihydropyrimidin-2(1H)-one (structurally analogous) are explored for antimicrobial and antitumor activities . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -OH, -Br) enhance electrophilicity at the bromine site, improving coupling efficiency. Computational studies (e.g., DFT calculations ) can predict charge distribution and reaction pathways. For example, substituents at the 4-position may sterically hinder coupling partners, necessitating optimization of catalysts (e.g., Pd(PPh₃)₄) and reaction temperatures .

Q. How can discrepancies in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Multi-technique validation : Cross-checking with HPLC-MS , X-ray crystallography , and elemental analysis.

- Standardized protocols : Using deuterated solvents (e.g., DMSO-d₆) and controlled pH to stabilize specific tautomers .

- Collaborative verification : Replicating synthetic conditions across independent labs to isolate confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.